Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
Description
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1) is a protected amino acid derivative widely used in organic synthesis, particularly in peptide chemistry. Its structure features a benzyloxycarbonyl (Cbz) group protecting the amino functionality, a ketone at the 3-position, and a methyl ester at the terminal carboxyl group. This compound is valued for its stability during synthetic reactions and ease of deprotection under hydrogenolytic conditions .
Molecular Formula: C₁₂H₁₃NO₅ Molecular Weight: 263.24 g/mol (calculated) Key Applications: Intermediate in peptide synthesis, precursor for β-amino acid derivatives, and building block for bioactive molecules .
Properties
IUPAC Name |
methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHWQHYAQUXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509394 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82961-77-1 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions, it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.
Biological Activity
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a compound with notable structural features, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of its biological properties, including cytotoxicity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique functional groups, which contribute to its biological activity. The compound features:
- A benzyloxy group that may enhance lipophilicity.
- A carbonyl moiety that is often associated with reactivity in biological systems.
- An amino group that can participate in hydrogen bonding and influence interactions with biological targets.
Cytotoxic Activity
Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. In a study examining its effects on human cancer cells, the compound demonstrated an ability to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells. The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
These values suggest that while the compound is not the most potent agent available, it holds potential for further development as an anticancer therapeutic agent .
The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:
- Induction of Apoptosis : The compound has been shown to activate caspases, particularly caspase-3, which plays a pivotal role in the apoptotic pathway. This activation leads to morphological changes in treated cells consistent with apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, thereby inhibiting proliferation. For example, flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase after treatment.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following exposure to the compound, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity : In vitro studies conducted on various cancer cell lines demonstrated significant antiproliferative effects. The compound was tested against multiple cancer types, including breast and cervical cancers, showing selective toxicity towards malignant cells while sparing normal cells .
- Anti-inflammatory Potential : Preliminary investigations also suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats, where it showed promising results compared to standard anti-inflammatory drugs .
Scientific Research Applications
Food Science
Reactive Carbonyl Species Scavenging
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate has been studied for its ability to scavenge reactive carbonyl species (RCS), such as methylglyoxal. RCS are often produced during food processing and can lead to the formation of harmful advanced glycation end products (AGEs). The compound's nucleophilic properties allow it to form adducts with these species, potentially mitigating their negative effects on food quality and safety.
Antioxidant Properties
The compound's structural features suggest it may possess antioxidant properties. Research indicates that compounds with similar carbonyl functionalities can neutralize free radicals, thus delaying oxidative damage in food systems. This property could be harnessed to enhance the shelf life and nutritional quality of food products.
Pharmacology
Potential as a Pharmaceutical Intermediate
this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases. For example, derivatives of this compound may exhibit improved bioactivity or selectivity towards biological targets .
Epigenetic Modulation
Emerging research suggests that environmental chemicals, including certain carbonyl compounds, can influence epigenetic modifications. Given its chemical structure, this compound may play a role in modulating gene expression through epigenetic mechanisms, which could have implications for understanding disease processes and developing novel treatments .
Biochemistry
Role in Protein Interactions
The compound has been investigated for its potential interactions with proteins involved in various biological processes. For instance, studies have shown that similar compounds can act as bisubstrate analogs, facilitating the development of selective inhibitors for protein methyltransferases. This application is crucial for understanding protein function and developing targeted therapies .
Case Studies
Comparison with Similar Compounds
Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)
Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.27 g/mol Key Differences:
- Protecting Group: tert-Butoxycarbonyl (Boc) instead of Cbz. Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis or strong acids .
- Ester Group : Ethyl ester instead of methyl, which may alter hydrolysis kinetics and solubility in organic solvents.
- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to Boc’s orthogonal protection strategy .
3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid (CAS 145926757)
Molecular Formula : C₁₆H₂₀N₂O₈
Molecular Weight : 368.34 g/mol
Key Differences :
- Substituents : A nitrobenzyl (NBn) group at the 4-position introduces electron-withdrawing effects, increasing reactivity toward nucleophilic substitution.
- Functionality : Free carboxylic acid instead of an ester, making it suitable for conjugation or further derivatization.
- Applications: Potential use in prodrug design or as a linker in bioconjugation due to the nitro group’s photoreactivity .
(2R,3S)-Allyl-3-(((Benzyloxy)carbonyl)amino)-4-(ethylthio)-2-methyl-4-oxobutanoate (CAS N/A)
Molecular Formula: C₁₈H₂₁NO₅S Molecular Weight: ~363.43 g/mol (estimated) Key Differences:
- Stereochemistry : Chiral centers at C2 and C3, critical for enantioselective synthesis.
- Substituents : Ethylthio group at the 4-position enhances sulfur-mediated reactivity (e.g., thiol-ene click chemistry).
- Applications : Intermediate in cyclic peptide synthesis and asymmetric catalysis .
Data Table: Structural and Functional Comparison
Preparation Methods
Reaction Conditions and Stoichiometry
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Reagents :
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Z-L-PHE-Bt (1.001 g, 2.5 mmol)
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Nitromethane (0.156 g, 2.5 mmol)
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Potassium t-butoxide (0.63 g, 5.5 mmol)
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DMSO (26 mL total, divided equally for reagent dissolution)
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Procedure :
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Potassium t-butoxide is dissolved in DMSO (13 mL) and stirred for 10 minutes at room temperature.
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Nitromethane is added to the mixture, followed by dropwise addition of Z-L-PHE-Bt dissolved in DMSO (13 mL).
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The reaction is stirred until completion, typically monitored via thin-layer chromatography (TLC).
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Mechanistic Insights
The reaction proceeds through a nucleophilic attack by the nitromethane anion (generated by t-BuOK) on the activated carbonyl of Z-L-PHE-Bt. This forms a tetrahedral intermediate, which collapses to release benzotriazole and yield the β-keto ester product. The DMSO solvent stabilizes the intermediate and enhances reaction kinetics.
Purification and Isolation Techniques
Post-synthesis purification is critical to achieving high-purity this compound.
Chromatographic Purification
Crystallization
Recrystallization from ethanol/water (4:1) yields microcrystalline solids with >98% purity, as confirmed by elemental analysis:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 73.78 | 73.64 |
| H | 5.92 | 5.85 |
| N | 7.48 | 7.36 |
Optimization of Reaction Parameters
Solvent Selection
DMSO is preferred due to its polar aprotic nature, which stabilizes ionic intermediates and facilitates nucleophilic reactivity. Substitution with THF or DMF reduces yields by 20–30%.
Temperature and Time
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Optimal Temperature : Room temperature (25°C). Elevated temperatures (>40°C) promote side reactions, including over-oxidation.
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Reaction Time : 4–6 hours. Prolonged stirring (>8 hours) degrades the product via keto-enol tautomerization.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Scalability and Industrial Considerations
While lab-scale synthesis employs batch reactors, industrial production may adopt continuous-flow systems to enhance efficiency. Key challenges include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:
- Protection of the amine group : The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine functionality .
- Formation of the 3-oxobutanoate backbone : A ketone or ester intermediate is generated via Friedel-Crafts acylation or Michael addition. For example, thioglycolic acid can be added to (E)-4-aryl-4-oxo-2-butenoic acids in a Michael-type reaction to form the β-keto ester moiety .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane is used for isolation (yields ~80–94%) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (Cbz-CH₂), δ 3.7 ppm (methyl ester), and δ 2.6–3.2 ppm (β-keto protons).
- ¹³C NMR : δ 170–175 ppm (ester/ketone carbonyls), δ 156 ppm (Cbz carbonyl) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₃H₁₅NO₅ (theoretical MW: 265.26) .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer :
- Store in a sealed container under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the β-keto ester or Cbz group.
- Avoid moisture and humidity, as the ester group is prone to degradation .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-methyl 3-hydroxybutanoate) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic alkylation or enzymatic resolution (e.g., lipases) can enhance enantioselectivity. For example, DIBAL-H reduction at −78°C preserves stereochemical integrity during ketone-to-alcohol conversions .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Variable Reaction Conditions : Yield discrepancies may arise from differences in catalysts (e.g., CSA vs. TEA) or solvent systems (e.g., CHCl₃ vs. DCM). Systematic optimization (e.g., Design of Experiments) is recommended .
- Analytical Validation : Use HPLC-MS to verify purity and quantify byproducts. For instance, residual triethylamine hydrochloride in crude products can suppress yields .
Q. How is this compound utilized in drug discovery?
- Methodological Answer :
- Peptide Mimetics : The Cbz-protected amine and β-keto ester serve as precursors for non-natural amino acids in protease inhibitors (e.g., callipeltin A analogs) .
- Structure-Activity Relationship (SAR) Studies : Derivatives like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit anti-inflammatory or antitumor activity. Biological assays (e.g., IC₅₀ measurements in cell lines) guide SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
